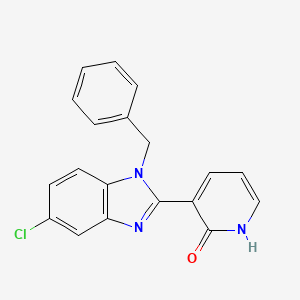
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Descripción general
Descripción
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (BCP) is an organic compound that has been used in a variety of scientific research applications. BCP is a valuable reagent for organic synthesis due to its high reactivity and low toxicity. It has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, BCP has been used in the development of new materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been widely used in scientific research due to its high reactivity and low toxicity. It has been used as a reagent in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been used in the development of new materials, such as polymers and nanomaterials. 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has also been used in the synthesis of chiral compounds, which are important for drug development. Furthermore, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been used in the synthesis of peptide and peptidomimetic compounds, which are important for drug discovery.
Mecanismo De Acción
The mechanism of action of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is not fully understood. However, it is believed that 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone acts as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone and the target molecule, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone are not fully understood. However, it is believed that 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone may act as an anti-inflammatory agent, as well as an antioxidant. In addition, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone may have anti-cancer and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in lab experiments is its high reactivity and low toxicity. This makes it a safe and effective reagent for organic synthesis. Furthermore, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is relatively inexpensive, making it a cost-effective reagent for lab experiments.
The main limitation of using 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in lab experiments is its low solubility in aqueous solutions. This can make it difficult to use in certain types of experiments. In addition, 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has a relatively low boiling point, making it difficult to use in experiments involving high temperatures.
Direcciones Futuras
There are several potential future directions for the use of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in scientific research. These include the development of new materials, such as polymers and nanomaterials; the synthesis of chiral compounds; the synthesis of peptide and peptidomimetic compounds; and the development of new drugs. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone.
Métodos De Síntesis
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be synthesized in two ways: by the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl chloride and 2(1H)-pyridinone, or by the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl bromide and 2(1H)-pyridinone. The first method involves the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl chloride with 2(1H)-pyridinone in the presence of an acid catalyst. The reaction yields 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone as the major product, along with a small amount of byproducts. The second method involves the reaction of 1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl bromide with 2(1H)-pyridinone in the presence of a base catalyst. This reaction yields 3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone as the major product, along with a small amount of byproducts.
Propiedades
IUPAC Name |
3-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-8-9-17-16(11-14)22-18(15-7-4-10-21-19(15)24)23(17)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRQKBZSCHOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332128 | |
| Record name | 3-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
CAS RN |
860649-49-6 | |
| Record name | 3-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)


![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)

![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)
![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)

![(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2911781.png)